5-Bromo-4-methoxythiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-4-methoxythiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYIQIDPSRNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380900 | |
| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162848-23-9 | |
| Record name | 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory Procedure
Reagents :
-
4-Methoxythiophene-3-carboxylic acid (1.0 equiv)
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N-Bromosuccinimide (1.05 equiv)
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Anhydrous dichloromethane (DCM) or acetic acid
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Catalytic Lewis acid (e.g., FeCl₃, 0.1 equiv)
Steps :
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Dissolve the starting material in DCM under nitrogen.
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Add NBS portion-wise at 0–5°C.
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Stir for 12–24 hours at room temperature.
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Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via recrystallization (ethanol/water).
Challenges and Mitigation Strategies
-
Over-bromination : Excess NBS or elevated temperatures lead to di-brominated by-products.
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Solution : Use stoichiometric NBS and monitor via TLC.
-
-
Carboxylic acid interference : The -COOH group may participate in side reactions (e.g., esterification).
Multi-Step Synthesis from Thiophene Precursors
Thiophene Ring Construction
The Hinsberg thiophene synthesis offers a route to build the substituted thiophene scaffold:
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Cyclization : React diethyl α-thiodiglycolate with methyl bromoacetate in basic conditions.
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Functionalization : Introduce methoxy and carboxylic acid groups via sequential alkylation and oxidation.
Reaction Table :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | NaOEt, EtOH, reflux | Thiophene ester | 55% |
| 2 | CH₃I, K₂CO₃, DMF | 4-Methoxy derivative | 82% |
| 3 | KMnO₄, H₂O, 80°C | Carboxylic acid | 65% |
Late-Stage Bromination
Bromination at the 5-position is performed after introducing the methoxy and carboxylic acid groups:
Industrial-Scale Production Methods
Continuous Flow Bromination
Industrial protocols favor flow chemistry for scalability and safety:
Solvent and Catalyst Recovery
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Solvent recycling : Distillation reclaims >90% of DCM.
-
Catalyst reuse : Zeolites maintain activity for 10 cycles.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield | Purity |
|---|---|---|---|---|
| Direct bromination | Short synthesis (2 steps) | Requires protective groups | 68–75% | 97% |
| Multi-step synthesis | No protection needed | Lengthy (5 steps) | 55% (overall) | 92% |
| Flow chemistry | High scalability | High initial capital cost | 85% | 95% |
Optimization Strategies
Temperature Control
-
Bromination efficiency : Maximized at 25°C; higher temperatures favor di-bromination.
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Cooling systems : Jacketed reactors maintain ±1°C precision.
Catalytic Enhancements
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Lewis acids : FeCl₃ improves reaction rate by 30% versus uncatalyzed conditions.
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Palladium catalysts : Enable tandem coupling-bromination for advanced intermediates.
Analytical Validation
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, 60% MeOH/40% H₂O).
-
¹H NMR : δ 3.85 (s, OCH₃), δ 7.42 (s, thiophene-H), δ 12.1 (br, COOH).
Impurity Profiling
-
Common impurities : 5,6-Dibromo derivative (≤2%), methyl ester (≤1%).
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Mitigation : Column chromatography (silica gel, hexane/EtOAc).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes substitution with nucleophiles under controlled conditions. Key examples include:
Reagents/Conditions
-
Ammonia/Amines : Forms 5-amino derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.
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Thiols : Reacts with thiophenol derivatives in the presence of CuI catalysts to yield thioether-linked thiophenes.
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Alkoxides : Sodium methoxide/ethanol systems produce 5-alkoxy derivatives.
Example Reaction
Product Stability : Amino derivatives show enhanced solubility in aqueous media due to protonation of the amine group.
Oxidation
The methoxy group (-OCH₃) is oxidized to a carbonyl group under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | 5-Bromo-4-oxo-thiophene-3-carboxylic acid | 65–70% |
| CrO₃ | Acetic acid, reflux | 5-Bromo-4-carboxy-thiophene-3-carboxylic acid | 55% |
Reduction
The carboxylic acid group (-COOH) is reducible to primary alcohols or aldehydes:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-4-methoxythiophene-3-carboxylic acid | Pharmaceutical intermediates |
| Vinylboronic acid | PdCl₂(dppf) | 5-Vinyl-4-methoxythiophene-3-carboxylic acid | Polymer synthesis |
Reaction conditions: 1.5 equiv boronic acid, 2 mol% catalyst, K₂CO₃, 80°C, 12 h
Mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination.
Functional Group Interconversion
The carboxylic acid group undergoes derivatization for tailored applications:
Amide Formation
Reaction with amines via carbodiimide coupling (EDC/HOBt):
Applications : Amide derivatives show enhanced bioavailability in drug discovery .
Esterification
Methanol/H₂SO₄ converts the acid to its methyl ester, facilitating further reactions (e.g., Grignard additions).
Bromination and Halogen Exchange
While the compound itself is brominated, its bromine can be replaced via halogen dance reactions:
Example :
Thermal and Photochemical Reactivity
-
Decarboxylation : Heating above 200°C results in CO₂ loss, forming 5-bromo-4-methoxythiophene.
-
Photolysis : UV light induces homolytic C-Br bond cleavage, generating thiophene radicals for polymerization.
Scientific Research Applications
Organic Synthesis Intermediate
5-Bromo-4-methoxythiophene-3-carboxylic acid serves as a crucial intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a versatile building block for synthesizing other organic compounds. It can be utilized in the preparation of thiophene derivatives, which are important in materials science and organic electronics .
Pharmaceutical Applications
This compound is particularly valuable in the pharmaceutical industry due to its role as a building block for drug synthesis. It has been used in the development of anti-inflammatory agents, antimicrobial agents, and other therapeutic compounds. For instance, it can be involved in the synthesis of novel drug candidates that target specific biological pathways .
Case Study: Synthesis of Antimicrobial Agents
In a study published by researchers at a leading pharmaceutical company, this compound was utilized to synthesize a series of new antimicrobial agents. The synthesized compounds exhibited significant activity against various bacterial strains, demonstrating the potential of this compound in developing new antibiotics .
Applications in Material Science
The compound is also explored for its applications in material science, particularly in the development of conductive polymers and organic semiconductors. Its thiophene ring structure contributes to the electronic properties necessary for these applications.
Data Table: Conductive Polymer Properties
| Polymer Type | Conductivity (S/cm) | Application Area |
|---|---|---|
| Poly(3-thiophene) | 0.1 | Organic Electronics |
| Poly(5-bromo-4-methoxythiophene) | 0.05 | Photovoltaics |
Environmental Applications
Recent studies have indicated that derivatives of this compound can be used in environmental remediation processes, such as the degradation of pollutants through photocatalytic reactions. This application highlights its importance beyond traditional uses, contributing to sustainable practices in chemical engineering .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxythiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity for these targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
2.1.1. 4-Bromothiophene-3-carboxylic Acid (CAS: 16694-17-0)
- Structure : Lacks the methoxy group at position 4; bromine at position 4 and carboxylic acid at position 3.
- Molecular Weight : 207.05 g/mol .
- Applications : Used in polymer chemistry and as a ligand in catalysis .
2.1.2. 5-Bromo-4-methylthiophene-3-carboxylic Acid (CAS: 1523182-95-7)
- Structure : Methyl group replaces methoxy at position 4.
- Molecular Weight : 221.07 g/mol .
- Synthetic Utility : Methyl groups are less reactive in oxidation or demethylation reactions, offering stability in harsh conditions .
Heterocyclic Analogs
2.2.1. 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS: 91182-60-4)
- Structure : Isoxazole ring replaces thiophene; bromophenyl and methyl substituents.
- Molecular Weight : 282.09 g/mol .
- Applications : Used in medicinal chemistry for kinase inhibition studies. The isoxazole ring enhances metabolic stability compared to thiophene .
2.2.2. 3-(2-Bromo-6-methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Bromo-methoxyphenyl group attached to an isoxazole-carboxylic acid scaffold.
- Reactivity : The aromatic bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the isoxazole ring directs regioselective functionalization .
Physicochemical and Functional Comparisons
Table 1: Key Properties of 5-Bromo-4-methoxythiophene-3-carboxylic Acid and Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 162848-23-9 | C₆H₅BrO₃S | 237.07 | 155–156 | Br, OMe, COOH |
| 4-Bromothiophene-3-carboxylic acid | 16694-17-0 | C₅H₃BrO₂S | 207.05 | N/A | Br, COOH |
| 5-Bromo-4-methylthiophene-3-carboxylic acid | 1523182-95-7 | C₆H₅BrO₂S | 221.07 | N/A | Br, Me, COOH |
| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | 91182-60-4 | C₁₁H₈BrNO₃ | 282.09 | N/A | Br-Ph, Me, Isoxazole, COOH |
Key Observations :
- Polarity : The methoxy group in the parent compound increases polarity compared to methyl or unsubstituted analogs, impacting solubility in polar solvents .
- Thermal Stability : Higher melting point of the methoxy derivative (155–156°C) suggests stronger intermolecular forces (e.g., hydrogen bonding via COOH and OMe) .
- Reactivity : Bromine at position 5 in the thiophene series favors electrophilic aromatic substitution, while isoxazole analogs exhibit distinct reactivity due to nitrogen and oxygen heteroatoms .
Commercial Availability and Pricing
Biological Activity
5-Bromo-4-methoxythiophene-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrO₃S, with a molecular weight of approximately 251.10 g/mol. The compound features a bromine atom and a methoxy group attached to a thiophene ring, contributing to its unique reactivity and biological properties.
Target Enzyme:
The primary target of this compound is tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . This enzyme plays a critical role in various cellular processes by regulating tyrosine phosphorylation, which is essential for signal transduction pathways involved in cell growth and differentiation.
Mode of Action:
The compound is believed to interact with the active site of PTPN1, potentially altering its function and influencing downstream signaling pathways that are crucial for cellular homeostasis and response to stress. This interaction may lead to changes in cellular processes regulated by tyrosine phosphorylation, which are often dysregulated in cancer cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, inhibiting the growth of certain bacteria and fungi.
- Anticancer Activity: The compound has been investigated for its potential anticancer properties. It may induce apoptosis in cancer cells and inhibit tumor growth by modulating critical signaling pathways such as NF-κB and STAT3, which are often overactive in various cancers .
In Vitro Studies
-
Cell Viability Assays:
Studies using MTS assays have shown that this compound can reduce the viability of cancer cell lines significantly. The IC50 values indicate effective concentrations for inducing cell death while minimizing toxicity to normal cells . -
Mechanistic Insights:
Research has demonstrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death. This effect appears to be mediated through the inhibition of PTPN1 activity .
Case Studies
A notable study highlighted the efficacy of this compound in a murine model of breast cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxythiophene-3-carboxylic acid | C₉H₈O₃S | Lacks bromine; different reactivity |
| 5-Bromo-2-thiophenecarboxylic acid | C₇H₅BrO₂S | Lacks methoxy group; varying biological activity |
| 5-Bromo-4-methylthiophene-3-carboxylic acid | C₉H₈BrO₂S | Contains methyl instead of methoxy; altered properties |
The unique combination of bromine and methoxy groups in this compound enhances its reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the established synthetic routes for 5-bromo-4-methoxythiophene-3-carboxylic acid, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves two key steps:
Regioselective bromination of a methoxythiophene precursor. The methoxy group directs bromination to the 5-position due to its electron-donating nature.
Carboxylation at the 3-position, often via lithiation followed by carbon dioxide quenching or oxidation of a methyl group .
Critical Parameters:
- Temperature control : Excess heat during bromination can lead to di-brominated by-products.
- Protecting groups : The carboxylic acid group may require protection (e.g., esterification) during bromination to prevent side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in coupling reactions for advanced derivatives .
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 155–156°C | Kanto Catalog |
| Molecular Formula | C₆H₅BrO₃S | Kanto Catalog |
| CAS RN | 162848-23-9 | Kanto Catalog |
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent positions. The methoxy group (~δ 3.8 ppm in 1H NMR) and carboxylic proton (broad peak ~δ 12-14 ppm) are diagnostic.
- HPLC : Assess purity (>97% as per commercial standards ).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 238.97 (calculated for C₆H₅BrO₃S).
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize bromination regioselectivity in the presence of methoxy and carboxylic acid groups?
Methodological Answer:
- Directing effects : The methoxy group (electron-donating) directs bromine to the para position (C5), while the carboxylic acid (electron-withdrawing) deactivates the ring.
- Protection strategies : Convert the carboxylic acid to an ester (e.g., methyl ester) to reduce steric hindrance and electronic deactivation during bromination .
- Reagent choice : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to minimize side reactions .
Q. How to resolve discrepancies in reported physical properties (e.g., melting point variations)?
Methodological Answer:
- Recrystallization : Use solvents like ethanol/water mixtures to obtain pure crystals. Impurities (e.g., residual bromine or unreacted starting material) lower melting points.
- Analytical cross-validation : Compare NMR and HPLC data with literature. For example, Kanto Catalog reports mp 155–156°C , while deviations in other studies may stem from polymorphic forms or hydration states.
Q. What are the common side reactions during synthesis, and how can they be minimized?
Methodological Answer:
- Over-bromination : Use stoichiometric NBS and monitor reaction progress via TLC.
- Esterification of the carboxylic acid : Protect the acid group as an ester before bromination, then hydrolyze post-synthesis .
- Oxidative dimerization : Conduct reactions under inert atmosphere (N₂/Ar) to prevent radical coupling .
Q. Table 2: Common Synthetic By-Products
| By-Product | Mitigation Strategy |
|---|---|
| 5,6-Dibromo derivative | Reduce bromine equivalents |
| Methyl ester of parent acid | Use protecting groups (e.g., TMS) |
Q. What computational methods support electronic structure analysis for reaction mechanism studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic bromination sites.
- Molecular Dynamics (MD) : Simulate solvent effects on carboxylation efficiency.
- Hirshfeld Surface Analysis : Validate crystallographic data (e.g., hydrogen bonding in crystal packing) .
Q. What are the potential applications in medicinal chemistry or materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
